molecular formula C25H30N4O4S B2565676 N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide CAS No. 688054-34-4

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Numéro de catalogue B2565676
Numéro CAS: 688054-34-4
Poids moléculaire: 482.6
Clé InChI: CZKPJIIKPSTQKM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antitumor Activity Research has shown that quinazolinone derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, a study by Ibrahim A. Al-Suwaidan et al. (2016) on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor effects with certain compounds displaying 1.5–3.0-fold more potency compared to the control 5-FU. These compounds showed selective activities toward CNS, renal, and breast cancer cell lines, as well as leukemia cell lines, suggesting their potential as antitumor agents (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial Activity Quinazolinone derivatives have also been evaluated for their antimicrobial activity. A study highlighted the synthesis of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives and their testing against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. The results indicated promising antimicrobial activity, which could be leveraged for developing new antimicrobial agents (R. Al-Salahi et al., 2013).

Anticonvulsant Activity Further, quinazolinone derivatives have been explored for their anticonvulsant properties. A study by J. F. Wolfe et al. (1990) synthesized and evaluated the anticonvulsant activity of 4(3H)-quinazolinones structurally related to methaqualone. The screening revealed compounds with promising anticonvulsant activity, highlighting the potential of quinazolinone derivatives in the development of new anticonvulsant drugs (J. F. Wolfe et al., 1990).

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide involves the reaction of two key starting materials: N-ethyl-3-methylaniline and 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid. The N-ethyl-3-methylaniline is first reacted with propyl bromide to form N-ethyl-3-methylpropylaniline. This intermediate is then reacted with 3-chloropropionyl chloride to form N-[3-(N-ethyl-3-methylanilino)propyl]anilide. The 8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid is then reacted with butylamine to form 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Finally, the two intermediates are reacted together to form the desired compound.", "Starting Materials": [ "N-ethyl-3-methylaniline", "Propyl bromide", "3-chloropropionyl chloride", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid", "Butylamine" ], "Reaction": [ "N-ethyl-3-methylaniline + Propyl bromide -> N-ethyl-3-methylpropylaniline", "N-ethyl-3-methylpropylaniline + 3-chloropropionyl chloride -> N-[3-(N-ethyl-3-methylanilino)propyl]anilide", "8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazoline-7-carboxylic acid + Butylamine -> 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide", "N-[3-(N-ethyl-3-methylanilino)propyl]anilide + 4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide -> N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide" ] }

Numéro CAS

688054-34-4

Nom du produit

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

Formule moléculaire

C25H30N4O4S

Poids moléculaire

482.6

Nom IUPAC

N-[3-(N-ethyl-3-methylanilino)propyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide

InChI

InChI=1S/C25H30N4O4S/c1-3-28(18-8-4-7-17(2)13-18)11-6-10-26-23(30)9-5-12-29-24(31)19-14-21-22(33-16-32-21)15-20(19)27-25(29)34/h4,7-8,13-15H,3,5-6,9-12,16H2,1-2H3,(H,26,30)(H,27,34)

Clé InChI

CZKPJIIKPSTQKM-UHFFFAOYSA-N

SMILES

CCN(CCCNC(=O)CCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)C4=CC=CC(=C4)C

Solubilité

not available

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.